N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO6S/c1-23-16-7-5-14(11-15(16)19)27(21,22)20-8-2-3-9-24-13-4-6-17-18(10-13)26-12-25-17/h4-7,10-11,20H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUGYBXYNNTMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and implications for drug development.
Structural Characteristics
The compound consists of several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its electron-rich characteristics, this unit can enhance the compound's interactions with biological targets.
- But-2-yn-1-yl linker : This flexible linker contributes to the compound's reactivity and spatial orientation.
- Fluoro and methoxy substitutions : These groups may influence the compound's pharmacokinetics and biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, particularly in the realm of cancer research. The following sections detail its effects on various cellular processes.
Anticancer Activity
Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on related benzodioxole derivatives have demonstrated their potential as inhibitors in breast cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MCF-7 | 0.30 - 157.4 | Significant inhibition observed |
| CAMA-1 | 0.16 - 139 | Notable effects on cell viability |
| HCC1954 | 0.51 - 157.2 | Correlated with oxidative stress mechanisms |
| SKBR-3 | 0.09 - 93.08 | Strong response to treatment |
These findings suggest that this compound may similarly exhibit anticancer properties by inducing reactive oxygen species (ROS) generation and apoptosis in tumor cells .
The proposed mechanism of action involves several pathways:
- Enzyme Inhibition : The sulfonamide group is often associated with the inhibition of carbonic anhydrase and other enzymes involved in tumor progression.
- Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate cell proliferation and survival.
- Oxidative Stress Induction : By generating ROS, the compound can lead to oxidative damage in cancer cells, promoting apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the potential of benzodioxole derivatives in pharmacological applications:
- Study on Breast Cancer : A family of 4H-benzo[d][1,3]oxazines derived from similar precursors showed varied efficacy against breast cancer cell lines, with some compounds achieving IC50 values as low as 0.09 µM .
- Mechanistic Insights : Research indicates that these compounds can modulate redox states within cells, leading to increased apoptotic signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Evidence
The evidence highlights multiple compounds sharing the benzo[d][1,3]dioxol-5-yloxy moiety but differing in core structures and substituents. Key comparisons include:
Key Differences and Implications
Core Structure Variations: Sulfonamide vs. Propargyl Ether Linker: The but-2-yn-1-yl chain introduces rigidity and linearity, contrasting with the flexible ethyl or methylene linkers in –3. This may affect membrane permeability .
Substituent Effects :
- 3-Fluoro-4-Methoxy vs. Halogenated Phenyl Groups : The 3-fluoro-4-methoxy substituent offers a balance of electron-withdrawing (F) and electron-donating (OCH₃) effects, differing from the purely electron-withdrawing 2,4-difluoro or chloro groups in and . This could modulate metabolic stability and solubility .
- Methylenedioxyphenyl (MDP) Positioning : The MDP group in the target compound is directly linked to the alkyne, whereas in , it is attached via a methylene group. This may alter π-π stacking interactions in biological targets .
Synthetic Yields and Purity :
- Yields for analogous compounds range from 55% to 85% , with HCl salts typically melting between 164–202°C . The absence of yield/melting data for the target compound suggests further optimization may be required.
Spectroscopic Consistency :
- The benzo[d][1,3]dioxole protons consistently resonate at 6.40–6.82 ppm across analogues (1H-NMR), confirming structural integrity . Sulfonamide-related signals (e.g., SO₂NH) are expected downfield (~10–12 ppm), as seen in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
